molecular formula C17H16N4O4S B2708406 2-{[6,8-dimethyl-2-(2-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetic acid CAS No. 872629-40-8

2-{[6,8-dimethyl-2-(2-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetic acid

Cat. No.: B2708406
CAS No.: 872629-40-8
M. Wt: 372.4
InChI Key: HEBVGZFHXOTXHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[6,8-dimethyl-2-(2-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetic acid is a useful research compound. Its molecular formula is C17H16N4O4S and its molecular weight is 372.4. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Antibacterial Agents

Research into pyrimidine derivatives, similar in structure to the specified compound, has shown potential applications as inhibitors of thymidylate synthase (TS), offering promising avenues for antitumor and antibacterial therapies. These compounds have been evaluated for their efficacy against various TSs from different organisms, demonstrating significant inhibitory effects that could lead to the development of new treatments for cancer and bacterial infections (Gangjee et al., 1996).

Antimicrobial and Antitubercular Activities

Synthetic efforts towards new pyrimidine analogues have resulted in compounds with notable in vitro antimicrobial and antitubercular activities. These findings underscore the potential of pyrimidine-based compounds in addressing resistant strains of tuberculosis and other microbial infections, highlighting the importance of continued research and development in this area (Chandrashekaraiah et al., 2014).

Interaction with Biological Proteins

Studies on derivatives of p-hydroxycinnamic acid, including pyrimidinyl compounds, have investigated their binding interactions with bovine serum albumin (BSA), a model for protein-drug interactions. These interactions provide insights into how such compounds could be optimized for better pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, which are critical factors in drug development (Meng et al., 2012).

Dual Inhibitors for Chemotherapy

Explorations into the synthesis of pyrimidine and thienopyrimidine antifolates have identified compounds with potent dual inhibitory activity against both thymidylate synthase and dihydrofolate reductase. These dual inhibitors represent a promising approach for chemotherapy, particularly in the treatment of cancers with high proliferation rates, by targeting two critical enzymes in the folate pathway simultaneously (Gangjee et al., 2008).

Novel Drug Development

The synthesis and evaluation of novel compounds based on phenylthiourea and acetophenone, incorporating pyrimidine structures, have demonstrated significant biological activities, including antioxidant effects and potential therapeutic applications. Such compounds are being investigated for their ability to influence the functioning of biological membranes, offering new directions for drug development (Farzaliyev et al., 2020).

Herbicide Development

Pyrimidinylthiobenzoates, a class of compounds related to the structure , have been studied for their herbicidal activity, specifically targeting acetohydroxyacid synthase (AHAS). These studies contribute to the development of new herbicides that can provide effective control over a range of weed species, demonstrating the versatility of pyrimidine derivatives in both medical and agricultural applications (He et al., 2007).

Properties

IUPAC Name

2-[1,3-dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S/c1-9-6-4-5-7-10(9)13-18-14-12(15(19-13)26-8-11(22)23)16(24)21(3)17(25)20(14)2/h4-7H,8H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBVGZFHXOTXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C(=N2)SCC(=O)O)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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